Benadrostin

Vue d'ensemble

Description

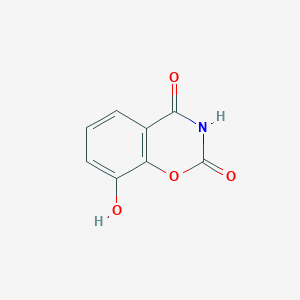

Benadrostin is a compound known for its inhibitory effects on poly(adenosine diphosphate-ribose) polymerase, an enzyme involved in DNA repair and apoptosis. It was first isolated from the culture broth of the microorganism Streptomyces flavovirens. The structure of this compound is defined as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benadrostin is typically produced through microbial fermentation. The microorganism Streptomyces flavovirens is cultured in a medium containing glucose, soluble starch, meat extract, dried yeast, potassium dihydrogen phosphate, sodium chloride, calcium carbonate, and magnesium sulfate. The fermentation is carried out at 28°C for six days under shaking conditions. After fermentation, the supernatant and mycelium are separated by centrifugation .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation using bioreactors. The culture broth is subjected to solvent extraction, followed by chromatographic purification to isolate this compound. The compound is then crystallized to obtain a pure product .

Analyse Des Réactions Chimiques

Types of Reactions

Benadrostin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Benadrostin has several scientific research applications:

Chemistry: Used as a model compound to study the inhibition of poly(adenosine diphosphate-ribose) polymerase.

Biology: Investigated for its role in apoptosis and DNA repair mechanisms.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit poly(adenosine diphosphate-ribose) polymerase.

Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in research

Mécanisme D'action

Benadrostin exerts its effects by inhibiting poly(adenosine diphosphate-ribose) polymerase, an enzyme involved in the repair of DNA damage. By inhibiting this enzyme, this compound interferes with the DNA repair process, leading to the accumulation of DNA damage and the induction of apoptosis in cancer cells. This makes it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzamide: Another inhibitor of poly(adenosine diphosphate-ribose) polymerase with a different structure.

Nicotinamide: A compound that also inhibits poly(adenosine diphosphate-ribose) polymerase but with lower potency compared to benadrostin.

Uniqueness

This compound is unique due to its specific structure, which allows it to effectively inhibit poly(adenosine diphosphate-ribose) polymerase with high potency. Its ability to induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

Benadrostin is a compound isolated from the culture broth of the actinomycete Streptomyces flavovirens MH499-O'F1. It has garnered attention due to its biological activities, particularly as an inhibitor of poly(ADP-ribose) synthetase, which plays a crucial role in cellular processes such as DNA repair and apoptosis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound is chemically defined as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione. Its structure allows it to interact with various biological targets, primarily through the inhibition of poly(ADP-ribose) synthetase (PARP). This inhibition can lead to several downstream effects in cellular metabolism and signaling pathways.

1. Inhibition of Poly(ADP-ribose) Synthetase

This compound's primary biological activity is its ability to inhibit PARP. PARP is involved in the repair of DNA damage; thus, its inhibition can sensitize cells to DNA-damaging agents. Studies have shown that this compound effectively reduces PARP activity in various cell lines, leading to increased cytotoxicity in cancer cells when combined with chemotherapeutic agents .

2. Cytotoxicity Against Cancer Cells

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- HL-60 (promyelocytic leukemia)

- Mouse temperature-sensitive cdc2 mutant cells (tsFT210)

In these studies, this compound was found to induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies indicated activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that this compound may have applications in treating infections caused by resistant strains of bacteria and fungi .

Table 1: Summary of Biological Activities of this compound

Case Study: Synergistic Effects with Chemotherapy

A notable case study involved the combination of this compound with doxorubicin in HeLa cells. The study found that co-treatment significantly enhanced the cytotoxic effects compared to doxorubicin alone. This suggests that this compound could be used as an adjuvant therapy to improve the efficacy of existing chemotherapeutic agents .

Propriétés

IUPAC Name |

8-hydroxy-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)13-8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIRLGRTNUTGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151728 | |

| Record name | Benadrostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117241-60-8 | |

| Record name | Benadrostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benadrostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Benadrostin and what is its mechanism of action?

A1: this compound is a natural product isolated from the bacterium Streptomyces flavovirens. [, ] It acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, ] While its exact mechanism is not fully elucidated in the provided research, it's known to be competitive with the substrate, meaning it likely binds to the enzyme's active site, preventing the binding of its natural substrate and inhibiting its activity. []

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is characterized as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione. [] Its molecular formula is C8H5NO4. [] Based on this formula, its molecular weight can be calculated to be 179.13 g/mol.

Q3: Has this compound demonstrated any promising biological activities?

A3: Research indicates that this compound can interfere with apoptosis (programmed cell death) in HL-60 cells induced by 5-azacytidine. [, ] It has also shown potential in suppressing antibody responses in lupus-prone MRL/Mp-1pr/1pr mice, suggesting a possible therapeutic avenue for systemic lupus erythematosus and preventing fetal loss. [, ]

Q4: Are there any other known natural sources of this compound besides Streptomyces flavovirens?

A4: Yes, besides Streptomyces flavovirens, this compound has also been isolated from a terrestrial Streptomyces sp. (Ank75) and a marine-derived actinomycete strain USF-TC31. [, ] This highlights the potential for discovering this compound analogs from various microbial sources.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: While specific analytical methods used for this compound are not detailed in the provided abstracts, structural elucidation typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] Quantification likely utilizes chromatographic methods such as High-Performance Liquid Chromatography (HPLC), potentially coupled with detectors like UV or MS, depending on the desired sensitivity and selectivity.

Q6: Are there any known derivatives of this compound?

A6: Yes, at least one derivative of this compound has been identified – RK-144171. [] This compound was isolated from Streptomyces sp. RK88-1441. The existence of derivatives suggests the possibility of modifying the this compound structure to improve its pharmacological properties or explore structure-activity relationships.

Q7: Are there any known compounds with similar biological activity to this compound?

A7: Yes, 2-methyl-4[3H]-quinazolinone, produced by the bacterium Bacillus cereus BMH225-mF1, has also been identified as an inhibitor of poly(ADP-ribose) synthetase. [] This suggests that different chemical scaffolds can exhibit similar inhibitory activity against this enzyme, opening up avenues for discovering new PARP inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.